molecular formula C21H25ClFN3OS2 B2967070 N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride CAS No. 1215472-77-7

N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride

Cat. No.: B2967070
CAS No.: 1215472-77-7
M. Wt: 454.02
InChI Key: JUNOHFVQNCZUMB-UHFFFAOYSA-N
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Description

The compound N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride features a propanamide backbone with two key substituents:

  • A 6-methylbenzo[d]thiazol-2-yl group, which contributes aromatic and heterocyclic properties.
  • A 3-((4-fluorophenyl)thio) moiety, introducing a sulfur-linked fluorophenyl group that may enhance electronic or steric interactions. The dimethylaminoethyl side chain likely improves solubility and pharmacokinetic properties. This structure aligns with benzothiazole-derived amides, a class explored for diverse bioactivities .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3OS2.ClH/c1-15-4-9-18-19(14-15)28-21(23-18)25(12-11-24(2)3)20(26)10-13-27-17-7-5-16(22)6-8-17;/h4-9,14H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOHFVQNCZUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CCSC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is characterized by several functional groups that contribute to its biological properties. The compound features:

  • Dimethylaminoethyl group : Enhances solubility and potential interactions with biological targets.
  • Thioether linkage : Imparts unique electronic properties that may influence biological activity.
  • Benzo[d]thiazole moiety : Known for various pharmacological activities, including anticancer properties.

The compound has a molecular weight of approximately 500.1 g/mol, which is significant for its pharmacokinetic profiles.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. It has been shown to inhibit specific cellular pathways involved in tumor growth, making it a candidate for cancer therapy. For instance, in vitro studies have indicated that it can moderate the proliferation of cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound may possess anti-inflammatory properties. This aspect is particularly relevant for conditions characterized by excessive inflammation, where modulation of inflammatory pathways could provide therapeutic benefits .

The biological activity of this compound is believed to stem from its interactions with various biological targets, including:

  • Enzymes : The thioether group may facilitate interactions with enzymes involved in cell signaling pathways.
  • Receptors : Potential binding to receptors that regulate cellular responses could lead to modulation of growth and inflammatory processes.

Comparative Analysis with Related Compounds

A comparative study with structurally similar compounds reveals variations in biological activity based on substituent modifications. For example:

Compound NameStructureUnique Features
N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamideSimilar backbone with sulfonyl instead of thioetherPotentially different biological activity due to sulfonyl group
N-(2-(dimethylamino)ethyl)-3-((4-chlorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamideChlorine substitution on phenyl ringVariability in electronic properties affecting activity

These differences highlight the significance of structural modifications in influencing pharmacological properties .

In Vitro Studies

Several studies have assessed the antiproliferative effects of this compound on various cancer cell lines. Notably, compounds derived from similar thiazole structures have demonstrated varying degrees of efficacy against different cancer types. For instance, a study reported minimal inhibition concentrations for related compounds showing promising results against breast and gastric cancer cells .

Toxicological Assessments

Toxicity profiles are crucial for evaluating the safety of new compounds. Preliminary assessments indicate that while this compound exhibits significant biological activity, further investigations are necessary to fully understand its toxicological implications .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 6-Methyl vs. 6-Fluoro/Nitro (Benzo[d]thiazole Ring):
    Methyl groups (target compound) enhance lipophilicity compared to electron-withdrawing substituents like fluoro or nitro, which may reduce metabolic stability but improve target binding .
  • Thioether vs. Sulfonyl/Sulfonamide Linkages:
    The thioether group in the target compound (C-S-C) offers moderate electron-withdrawing effects and flexibility compared to sulfonyl groups (C-SO₂-C), which are rigid and strongly electron-withdrawing. This difference may influence receptor binding kinetics .

Amide Backbone Variations

  • Propanamide vs.
  • Dimethylaminoethyl vs. Dimethylaminopropyl: The dimethylaminoethyl side chain (target) provides a shorter alkyl linkage than dimethylaminopropyl (), which could alter solubility and membrane permeability .

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